1-Aminohex-5-yn-3-ol
Overview
Description
1-Aminohex-5-yn-3-ol is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It consists of an alkyne and an alcohol functional group, making it a versatile compound in various chemical reactions. This compound is a white to off-white solid with a melting point of 93 to 96°C.
Scientific Research Applications
1-Aminohex-5-yn-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
1-Aminohex-5-yn-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of hex-5-yn-3-ol with ammonia under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Aminohex-5-yn-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and substituted derivatives .
Mechanism of Action
The mechanism of action of 1-Aminohex-5-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and amino groups allow it to form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
1-Aminohex-5-yn-3-ol can be compared with other similar compounds, such as:
1-Aminohex-5-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
1-Aminohex-4-yn-3-ol: Similar structure but with the triple bond at a different position.
1-Aminohex-5-yn-1-ol: Similar structure but with the hydroxyl group at the terminal position.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-aminohex-5-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVAIYAOAOPWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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